

NVP-BSK805 Dihydrochloride: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **NVP-BSK805 dihydrochloride**'s cross-reactivity with other kinases, supported by experimental data. NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors.^[1]^[2] Its selectivity is a crucial factor in its potential as a therapeutic agent, particularly in the context of myeloproliferative neoplasms where JAK2 activity is often dysregulated.^[2]

Kinase Inhibition Profile of NVP-BSK805

NVP-BSK805 demonstrates high affinity and selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.

JAK Family Kinase Selectivity

Experimental data from in vitro cell-free assays highlight the selectivity of NVP-BSK805 for JAK2. The half-maximal inhibitory concentration (IC₅₀) values for the four members of the JAK family are presented in the table below.

Kinase	IC50 (nM)
JAK2	0.48 - 0.5
JAK1	31.63 - 32
JAK3	18.68 - 19
TYK2	10.76 - 11

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

As the data indicates, NVP-BSK805 is over 65-fold more selective for JAK2 than for JAK1, approximately 39-fold more selective than for JAK3, and over 22-fold more selective than for TYK2.

Broad Kinase Panel Cross-Reactivity

NVP-BSK805 has been profiled against a wider range of kinases, demonstrating excellent selectivity.[\[2\]](#) One study reported that NVP-BSK805 displays over 100-fold selectivity for JAK2 against a panel of additional kinases.[\[5\]](#) In a screening of 93 different kinase inhibitors, NVP-BSK805 was identified as a potent and specific inhibitor of JAK2.[\[6\]](#)[\[7\]](#) While the detailed quantitative data from these broad kinase panels are not readily available in the public domain, the consistent reports of high selectivity underscore the specificity of NVP-BSK805 for its primary target.

Experimental Protocols

The determination of kinase inhibition and selectivity is performed using established biochemical assays. Below is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methods such as radiometric or luminescence-based assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines the general steps to determine the IC50 value of an inhibitor against a specific kinase.

1. Reagents and Materials:

- Purified recombinant kinase (e.g., JAK2)
- Kinase substrate (e.g., a specific peptide or protein)
- **NVP-BSK805 dihydrochloride** (or other test inhibitor)
- ATP (radiolabeled [γ - ^{32}P]ATP or unlabeled ATP depending on the detection method)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij-35)
- Assay plates (e.g., 96-well or 384-well)
- Detection reagents (e.g., scintillation fluid for radiometric assays, or ADP-Glo™ reagents for luminescence assays)
- Plate reader (scintillation counter or luminometer)

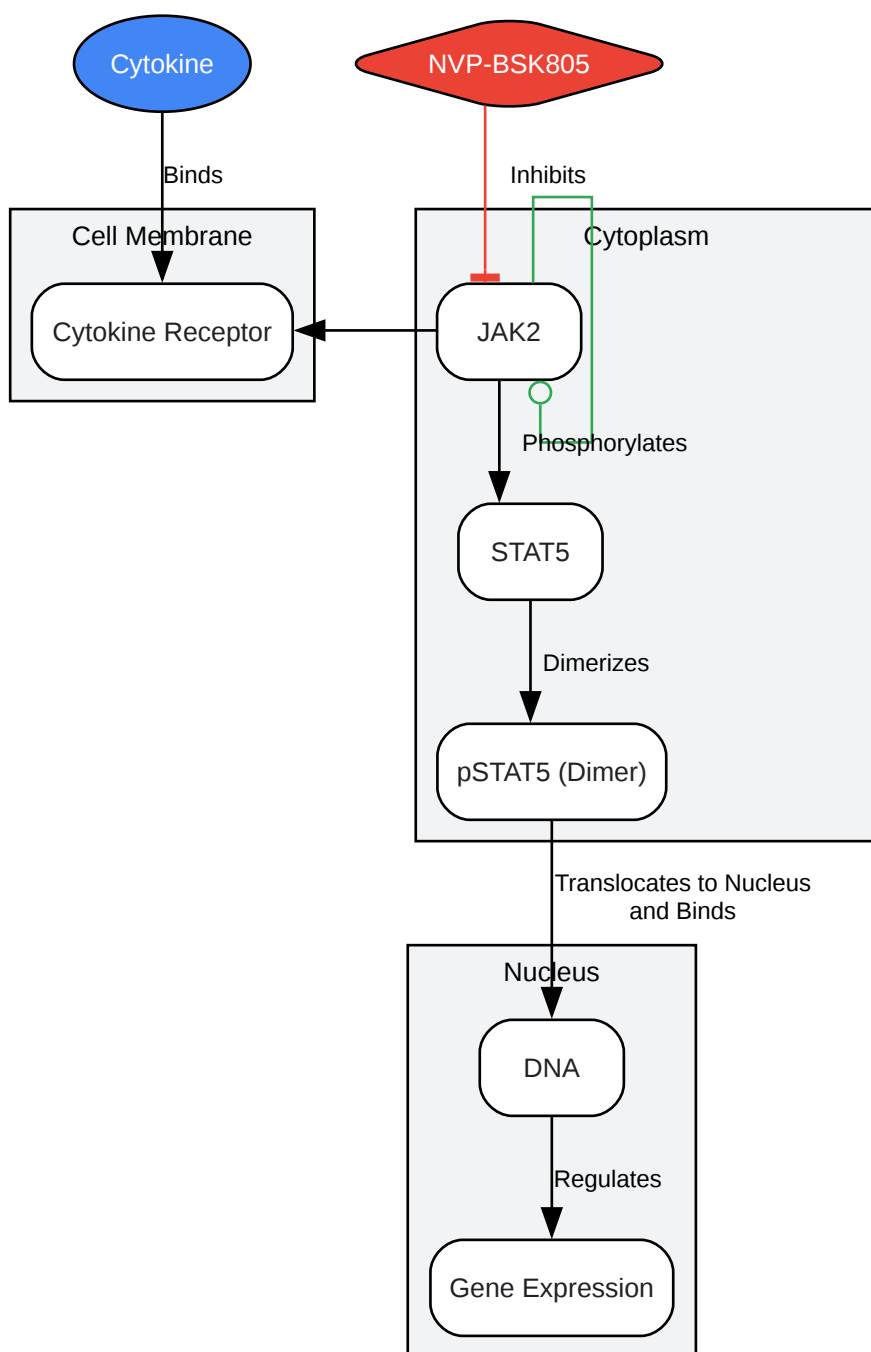
2. Assay Procedure:

- **Inhibitor Preparation:** Prepare a serial dilution of NVP-BSK805 in the kinase reaction buffer. A typical starting concentration might be 10 μM , with 10-fold serial dilutions.
- **Reaction Mixture Preparation:** In each well of the assay plate, add the following components:
 - Kinase reaction buffer
 - A fixed concentration of the kinase substrate
 - The serially diluted NVP-BSK805 or a vehicle control (e.g., DMSO)
 - A fixed concentration of the purified kinase enzyme.
- **Initiation of Kinase Reaction:** Start the reaction by adding a specific concentration of ATP. The concentration of ATP is often kept at or below the Michaelis constant (K_m) for the specific kinase to ensure accurate determination of competitive inhibition.

- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Termination of Reaction and Detection:
 - Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ -³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.
 - Luminescence Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of NVP-BSK805 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

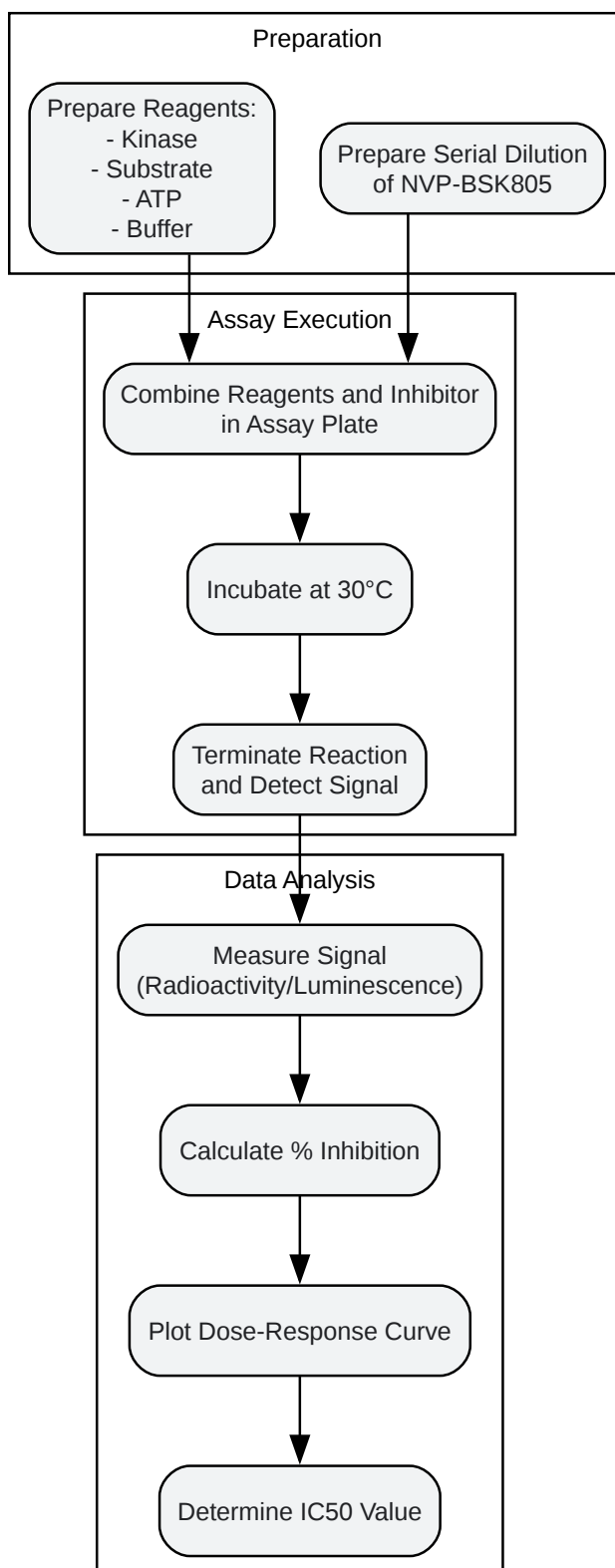
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the relevant biological pathway and the experimental process can aid in understanding the context and methodology of NVP-BSK805's activity.



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Caption: Simplified JAK2-STAT5 Signaling Pathway and the inhibitory action of NVP-BSK805.



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Caption: General experimental workflow for an in vitro kinase inhibition assay.

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